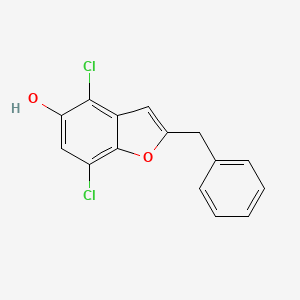![molecular formula C19H24N2O3 B4327294 N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4327294.png)
N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide
Descripción general
Descripción
N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide, commonly known as HMB, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. HMB is a benzamide derivative that is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of HMB is not fully understood, but it is believed to act through multiple pathways. HMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, HMB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. HMB has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects
HMB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMB can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In animal studies, HMB has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain. Additionally, HMB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMB in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal studies. Additionally, HMB is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using HMB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, HMB has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
For HMB research include the potential use in the treatment of neurodegenerative diseases and other inflammatory and oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
HMB has been the subject of numerous scientific studies due to its potential pharmaceutical applications. HMB has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, HMB has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. HMB has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxypropyl)-4-[(4-methylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-3-9-17(10-4-14)20-11-15-5-7-16(8-6-15)19(23)21-12-18(22)13-24-2/h3-10,18,20,22H,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZVOJKTGKPUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NCC(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327213.png)
![3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327215.png)
![3-(3-nitrophenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327229.png)
![4-(3-methyl-2-thienyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327235.png)
![11-(4,6-dithiomorpholin-4-yl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4327243.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4327245.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327257.png)

![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4327273.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327275.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4327292.png)

![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)
